1-[3-(2-Thienyl)acryloyl]azepane
Description
1-[3-(2-Thienyl)acryloyl]azepane (CAS: 326872-75-7) is a heterocyclic compound with the molecular formula C₁₃H₁₇NOS and a molecular weight of 235.34518 g/mol . Its structure comprises an azepane (7-membered saturated nitrogen-containing ring) linked to a 2-thienyl group via an α,β-unsaturated acryloyl moiety.
Properties
Molecular Formula |
C13H17NOS |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
(E)-1-(azepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c15-13(8-7-12-6-5-11-16-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2/b8-7+ |
InChI Key |
PIOLTVRSDIIZLW-BQYQJAHWSA-N |
SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CS2 |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron-rich vs. Electron-deficient Systems : The thienyl group in this compound provides moderate electron density, contrasting with electron-withdrawing groups (e.g., chloro in 1-(chloroacetyl)azepane) or electron-donating groups (e.g., methoxy in curcumin analogs) .
- Conjugation Effects: The acryloyl moiety in this compound enables π-π stacking and charge transfer interactions, similar to chalcone derivatives (e.g., compounds in ) but distinct from non-conjugated analogs like 1-(chloroacetyl)azepane .
(a) Antioxidant and Enzyme Inhibition
Curcumin analogs with acryloyl groups (e.g., 3d, 3e) exhibit strong free radical scavenging and ACE inhibition due to methoxy/hydroxy substituents on aromatic rings . In contrast, this compound lacks polar substituents but may leverage sulfur’s lone pairs for radical stabilization or metal chelation.
(c) Computational Insights
DFT studies on thienyl-enone systems () reveal that electron-withdrawing substituents (e.g., Cl, F) lower LUMO energy, enhancing electrophilicity. The target compound’s thienyl group may balance electron density for moderate reactivity compared to halogenated analogs .
Physicochemical Properties
- Solubility : The azepane ring improves water solubility compared to purely aromatic systems (e.g., diphenylacetamide in ) but less than morpholine derivatives (e.g., 4-(pyridin-3-yl)morpholine in ) .
- Lipophilicity : The thienyl-acryloyl system likely increases logP compared to polar analogs (e.g., 1-(1,3-Dioxaindane-5-carbonyl)azepane in ) but remains lower than highly halogenated compounds .
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